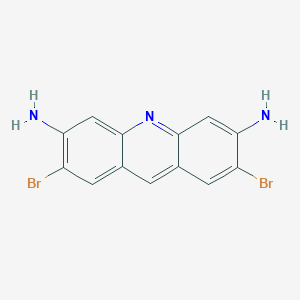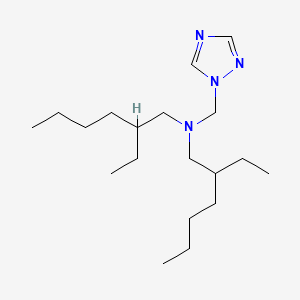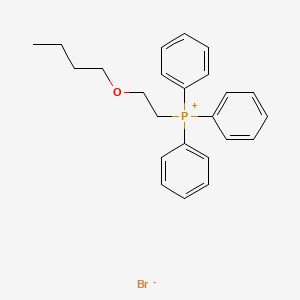
N,N-Diethyl-1-phenyl-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-1-phenyl-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound belonging to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-1-phenyl-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide and an alkyne react in the presence of a copper(I) catalyst to form the triazole ring.
Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction using phenyl halides.
Alkylation: The diethylamine group is introduced through an alkylation reaction using diethylamine and an appropriate alkylating agent.
Prop-1-en-1-yl Group Addition: The prop-1-en-1-yl group can be added through a Wittig reaction or similar olefination reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-1-phenyl-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N,N-Diethyl-1-phenyl-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be explored for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical reactivity and stability.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-1-phenyl-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family.
N,N-Diethyl-1-phenyl-1H-1,2,3-triazol-5-amine: A similar compound lacking the prop-1-en-1-yl group.
N,N-Diethyl-1-phenyl-4-methyl-1H-1,2,3-triazol-5-amine: A similar compound with a methyl group instead of the prop-1-en-1-yl group.
Uniqueness
N,N-Diethyl-1-phenyl-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine is unique due to the presence of the prop-1-en-1-yl group, which can impart distinct chemical and biological properties. This structural feature may influence its reactivity, stability, and interactions with biological targets, making it a compound of interest for further research and development.
Propiedades
Número CAS |
90278-18-5 |
|---|---|
Fórmula molecular |
C15H20N4 |
Peso molecular |
256.35 g/mol |
Nombre IUPAC |
N,N-diethyl-3-phenyl-5-prop-1-enyltriazol-4-amine |
InChI |
InChI=1S/C15H20N4/c1-4-10-14-15(18(5-2)6-3)19(17-16-14)13-11-8-7-9-12-13/h4,7-12H,5-6H2,1-3H3 |
Clave InChI |
WNGZDCAQUFWWMH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(N=NN1C2=CC=CC=C2)C=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-hydroxyethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14353359.png)
![4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate](/img/structure/B14353370.png)
![[4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B14353376.png)
![N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide](/img/structure/B14353383.png)
![3-(4-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14353385.png)




![2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14353415.png)
![N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14353424.png)
![4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14353428.png)

